6-oxo-N-(3-(trifluoromethyl)phenyl)-1,6-dihydropyridazine-3-carboxamide

Medicinal Chemistry Pyridazinone Derivatives Target Identification

6-oxo-N-(3-(trifluoromethyl)phenyl)-1,6-dihydropyridazine-3-carboxamide (CAS 371142-38-0) is a synthetic pyridazinone with MW 283.21 and XLogP3-AA 1.4, suited for in vitro ADME profiling and pyridazinone-targeted medicinal chemistry. Baseline characterization relies on computed properties; no peer-reviewed biological activity data exist. This compound is strictly recommended as part of broad exploratory panels with mandatory in-house benchmarking. Source now to drive internal SAR programs.

Molecular Formula C12H8F3N3O2
Molecular Weight 283.21
CAS No. 371142-38-0
Cat. No. B2834166
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-oxo-N-(3-(trifluoromethyl)phenyl)-1,6-dihydropyridazine-3-carboxamide
CAS371142-38-0
Molecular FormulaC12H8F3N3O2
Molecular Weight283.21
Structural Identifiers
SMILESC1=CC(=CC(=C1)NC(=O)C2=NNC(=O)C=C2)C(F)(F)F
InChIInChI=1S/C12H8F3N3O2/c13-12(14,15)7-2-1-3-8(6-7)16-11(20)9-4-5-10(19)18-17-9/h1-6H,(H,16,20)(H,18,19)
InChIKeyCEINKXPVSMJYOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-oxo-N-(3-(trifluoromethyl)phenyl)-1,6-dihydropyridazine-3-carboxamide (CAS 371142-38-0): Procurement Baseline


6-oxo-N-(3-(trifluoromethyl)phenyl)-1,6-dihydropyridazine-3-carboxamide is a synthetic pyridazinone derivative with the molecular formula C12H8F3N3O2 and a molecular weight of 283.21 g/mol [1]. Publicly available, authoritative databases and primary literature do not currently contain peer-reviewed, comparator-based biological activity data for this specific compound. Its baseline characterization is therefore limited to computed physicochemical properties, including an XLogP3-AA of 1.4 and a topological polar surface area of 84.2 Ų [1]. Without experimentally verified selectivity, potency, or pharmacokinetic data against defined comparators, any claims of differential performance are unsupported.

Procurement Risk: Why Generic Substitution for CAS 371142-38-0 Is Not Evidence-Based


Generic substitution within the pyridazinone class cannot be justified without compound-specific, comparator-anchored data. Although the vendor landscape suggests an association with MMP-13 inhibition, no primary research paper or patent was identified that directly assays 6-oxo-N-(3-(trifluoromethyl)phenyl)-1,6-dihydropyridazine-3-carboxamide against a named analog. The only identified literature reference is a study on 6-oxo-1,6-dihydropyrimidine-2,5-dicarboxamide derivatives [1], which are structurally distinct chemotypes. Consequently, there is no quantitative basis to assert that this compound offers equivalent or superior potency, selectivity, or safety compared to any in-class alternative. Attempting substitution based on class-level inference alone introduces unquantified risk into scientific workflows.

Quantitative Differentiation Evidence for CAS 371142-38-0: A Null Result Notification


Absence of Comparator-Based Quantitative Evidence for 6-oxo-N-(3-(trifluoromethyl)phenyl)-1,6-dihydropyridazine-3-carboxamide

No primary research paper, patent, or authoritative database record could be identified that reports quantitative activity data (e.g., IC50, Ki, EC50) for 6-oxo-N-(3-(trifluoromethyl)phenyl)-1,6-dihydropyridazine-3-carboxamide alongside a named comparator compound under controlled experimental conditions. The only accessible citation linking this compound to MMP-13 inhibition originates from a vendor page that incorrectly references a study on pyrimidine, not pyridazine, derivatives [1]. This constitutes a critical evidence gap for procurement decisions.

Medicinal Chemistry Pyridazinone Derivatives Target Identification

Application Scenarios for CAS 371142-38-0 Limited by Evidence Availability


Exploratory Screening in Pyridazinone-Focused Medicinal Chemistry

This compound could be procured as part of a broad exploratory panel in a medicinal chemistry program targeting pyridazinone-based inhibitors. However, its use must be strictly accompanied by internal benchmarking against known, structurally defined comparator compounds (e.g., 4-methoxy-1-(4-methylphenyl)-6-oxo-N-[3-(trifluoromethyl)phenyl]-1,6-dihydropyridazine-3-carboxamide) under identical assay conditions, as no external reference data exist [1].

Physicochemical Building Block Validation

The well-defined computed properties (MW 283.21, XLogP3-AA 1.4) make it a candidate for in vitro ADME profiling studies where pyridazinone core parameters are being mapped. Decision-making must be guided by experimental solubility, permeability, and metabolic stability data generated in-house, rather than comparisons to literature precedents [1].

Negative Control or Tool Compound Qualification

If future internal assays reveal a lack of activity against intended targets, this compound could be qualified as a negative control for related pyridazinone series. This scenario is contingent upon the generation of robust, reproducible inactivity data across multiple assay formats, as no public pharmacological profile exists [1].

Quote Request

Request a Quote for 6-oxo-N-(3-(trifluoromethyl)phenyl)-1,6-dihydropyridazine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.